N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine
Description
N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine is a chemical compound with the molecular formula C9H11F3N2. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two amine groups and two methyl groups.
Properties
IUPAC Name |
3-N,3-N-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYGKOSCBJDERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863675-99-4 | |
| Record name | N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 5-(trifluoromethyl)benzene-1,3-diamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the methylation of the amine groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine can be compared with other similar compounds, such as:
N1,N1-dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine: This compound has a similar structure but with a trifluoromethylsulfonyl group instead of a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
5-(trifluoromethyl)-1,3-benzenediamine: This compound lacks the dimethyl groups, which can affect its solubility and reactivity in different chemical reactions.
Biological Activity
N1,N1-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a benzene ring and two dimethyl groups on the nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
- Molecular Formula : C9H11F3N2
- Molecular Weight : 202.19 g/mol
- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, influencing its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and stability, allowing for effective modulation of various biochemical pathways. The exact mechanisms remain under investigation but suggest potential applications in medicinal chemistry.
1. Enzyme Interactions
Research indicates that this compound may influence enzyme activity. Its structural characteristics allow it to act as an inhibitor or modulator of certain enzymatic pathways, which can be crucial for therapeutic applications.
2. Antiviral Properties
Recent studies have explored the antiviral potential of similar trifluoromethylated compounds, suggesting that this compound may exhibit antiviral activity through mechanisms such as disruption of viral replication processes or interference with viral entry into host cells .
3. Cytotoxicity
The compound's structural properties may also confer cytotoxic effects against various cancer cell lines. Preliminary data suggests that it could induce apoptosis or inhibit cell proliferation in specific cancer types, although further research is needed to elucidate these effects comprehensively .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,3-diamine | Different position of trifluoromethyl group | Modulates similar enzymatic pathways but with varying efficacy |
| N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine | Trifluoromethyl group at a different position | Exhibits different binding affinities and biological effects |
| N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine | Lacks one methyl group on nitrogen | Potentially lower stability and differing interaction dynamics |
Case Studies and Research Findings
Several studies have highlighted the biological implications of trifluoromethylated compounds:
- Study on Enzyme Inhibition : A study published in Molecules demonstrated that trifluoromethylated benzene derivatives could effectively inhibit certain enzymes involved in metabolic pathways crucial for cancer progression .
- Antiviral Mechanisms : Research indicated that similar compounds could interfere with the replication cycle of viruses by targeting viral proteins essential for their life cycle .
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